molecular formula C23H17ClFN3O5S B2760359 Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-46-7

Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2760359
CAS RN: 851949-46-7
M. Wt: 501.91
InChI Key: KTUNTOVJGWLDSO-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H17ClFN3O5S and its molecular weight is 501.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Routes and Chemical Properties : Research has focused on synthesizing related heterocyclic compounds that exhibit selective binding to certain biological targets. For example, compounds with structural motifs similar to the queried compound have been synthesized to evaluate their interaction with central and peripheral benzodiazepine receptors, indicating a potential role in neurological studies (Barlin et al., 1996).

  • Anticancer Potential : Some derivatives synthesized from related building blocks have demonstrated potent anticancer activity against specific human cancer cell lines, highlighting their potential application in developing novel anticancer agents (Abdel-Motaal et al., 2020).

Fluorescence and Chemical Reactivity

  • Fluorescent Properties : Certain trifluoromethylated compounds have been found to exhibit novel fluorescent properties, which could be exploited in the development of new fluorescent markers or probes for biological imaging (Wu et al., 2006).

  • Chemical Reactivity and Applications : Research into the reactivity of similar compounds has led to the development of new synthetic methodologies, potentially facilitating the creation of diverse libraries of heterocyclic compounds with varied biological activities (Nikolaenkova et al., 2019).

Potential for Drug Development

  • Drug Metabolites Synthesis : Studies have been conducted on the synthesis of metabolites of related compounds, which is crucial for understanding their pharmacokinetics and toxicology in drug development processes (Mizuno et al., 2006).

properties

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O5S/c1-3-33-23(31)19-16-11-34-21(26-20(29)15-10-12(24)4-9-17(15)32-2)18(16)22(30)28(27-19)14-7-5-13(25)6-8-14/h4-11H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUNTOVJGWLDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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